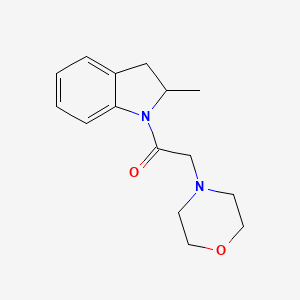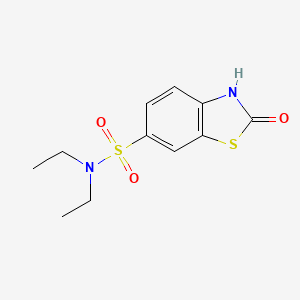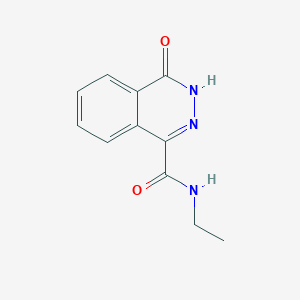![molecular formula C24H29N5O4 B15004269 {4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylpyrazole, 4-nitrophenyl derivatives, and furan-2-carboxylic acid derivatives. The synthetic route may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Coupling Reactions: Formation of the pyrazole and furan rings.
Amidation: Formation of the piperazine ring through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole and furan rings can interact with biological receptors. The piperazine moiety may enhance the compound’s binding affinity to its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Nitrophenyl derivatives: Compounds with a nitrophenyl group that exhibit similar reactivity.
Furan-2-carboxylic acid derivatives: Compounds with a furan ring that share similar synthetic routes.
Uniqueness
1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-[5-(2-METHYLPROPYL)FURAN-2-CARBONYL]PIPERAZINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-[5-(2-methylpropyl)furan-2-yl]methanone |
InChI |
InChI=1S/C24H29N5O4/c1-16(2)13-20-6-8-23(33-20)24(30)27-11-9-26(10-12-27)19-5-7-21(29(31)32)22(15-19)28-18(4)14-17(3)25-28/h5-8,14-16H,9-13H2,1-4H3 |
InChI Key |
HFKJSFIRRMPOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)CC(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004186.png)
![(4-Chlorophenyl)(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B15004193.png)


![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B15004213.png)
![[4-(2,4-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004215.png)

![ethyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15004222.png)
![Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-](/img/structure/B15004228.png)
![4-(4-acetamidophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004245.png)
![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B15004277.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)
